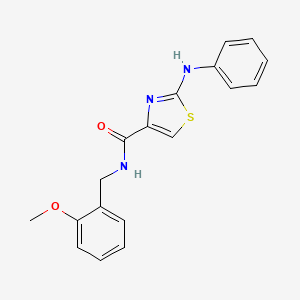

N-(2-methoxybenzyl)-2-(phenylamino)thiazole-4-carboxamide

Description

Properties

IUPAC Name |

2-anilino-N-[(2-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S/c1-23-16-10-6-5-7-13(16)11-19-17(22)15-12-24-18(21-15)20-14-8-3-2-4-9-14/h2-10,12H,11H2,1H3,(H,19,22)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIMMXXHTCKSOOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)C2=CSC(=N2)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-2-(phenylamino)thiazole-4-carboxamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.

Introduction of the Phenylamino Group: The phenylamino group can be introduced via nucleophilic substitution reactions, where aniline reacts with the thiazole intermediate.

Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be attached through a Friedel-Crafts alkylation reaction, where 2-methoxybenzyl chloride reacts with the thiazole intermediate in the presence of a Lewis acid catalyst.

Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction, where the thiazole intermediate reacts with an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Potential Chemical Reactions

Given the structural components of N-(2-methoxybenzyl)-2-(phenylamino)thiazole-4-carboxamide, several types of chemical reactions can be anticipated:

-

Nucleophilic Substitution : The thiazole ring can undergo nucleophilic substitution reactions, especially at the 2-position, where the phenylamino group is attached. This could involve the replacement of the phenylamino group with other nucleophiles under appropriate conditions .

-

Hydrolysis : The carboxamide group is susceptible to hydrolysis, which could lead to the formation of a carboxylic acid derivative. This reaction would typically require acidic or basic conditions.

-

Oxidation : The methoxybenzyl group could undergo oxidation reactions, potentially leading to the formation of aldehyde or carboxylic acid derivatives.

Reaction Conditions and Reagents

The synthesis and modification of thiazole derivatives typically require careful optimization of reaction conditions, including temperature, solvent, and base selection. Common solvents include DMF, ethanol, and toluene, while bases like potassium carbonate are frequently used .

Data Table: Potential Chemical Reactions

| Reaction Type | Conditions | Expected Products |

|---|---|---|

| Nucleophilic Substitution | Appropriate nucleophile, solvent (e.g., DMF), base (e.g., potassium carbonate) | Substituted thiazole derivatives |

| Hydrolysis | Acidic or basic conditions, water or aqueous solvent | Carboxylic acid derivatives |

| Oxidation | Oxidizing agent (e.g., MnO2), solvent (e.g., dichloromethane) | Aldehyde or carboxylic acid derivatives |

Scientific Research Applications

Antitumor Activity

The thiazole scaffold has been extensively studied for its anticancer properties. Various derivatives of thiazole, including those similar to N-(2-methoxybenzyl)-2-(phenylamino)thiazole-4-carboxamide, have demonstrated potent activity against multiple cancer cell lines.

Key Findings:

- In vitro Studies : Compounds derived from thiazoles have shown selective nanomolar inhibitory activity against human cancerous cell lines such as breast, lung, and colon cancer . For instance, a study highlighted that certain 2-amino-thiazole derivatives exhibited significant antiproliferative effects against A549 (lung cancer) and HeLa (cervical cancer) cell lines .

- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to inhibit key enzymes involved in cancer progression, including EGFR and Akt kinases. This inhibition leads to apoptosis in cancer cells while sparing normal cells .

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | A549 | 2.01 | EGFR Inhibition |

| Compound B | HeLa | 5.00 | Akt Inhibition |

| This compound | HT29 | TBD | TBD |

Antimicrobial Properties

Thiazole derivatives are also recognized for their antimicrobial activities against various pathogens, including bacteria and fungi.

Case Studies:

- Antibacterial Activity : Research has shown that certain thiazole compounds exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, compounds with electron-withdrawing groups demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : Some thiazole derivatives have been evaluated for their antifungal properties, showing efficacy against strains such as Candida albicans. The minimal inhibitory concentrations (MICs) for these compounds ranged from 0.98 to 3.9 µg/ml .

| Compound | Pathogen | MIC (µg/ml) | Activity Type |

|---|---|---|---|

| Compound C | S. aureus | 0.98 | Antibacterial |

| Compound D | E. coli | 3.00 | Antibacterial |

| This compound | C. albicans | TBD | Antifungal |

Anti-inflammatory Effects

The anti-inflammatory potential of thiazole derivatives has also been documented, making them candidates for treating inflammatory diseases.

Research Insights:

- Mechanism : Thiazoles have been shown to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) . This modulation can lead to reduced inflammation in various models.

- Clinical Relevance : Some thiazole-based compounds have progressed to clinical trials due to their promising anti-inflammatory profiles, indicating their potential utility in treating conditions such as arthritis and other inflammatory disorders .

| Compound | Inflammatory Model | Effect Observed |

|---|---|---|

| Compound E | Arthritis Model | Reduced swelling |

| This compound | TBD | TBD |

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-2-(phenylamino)thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural differences and their implications:

Pharmacokinetic Considerations

- Solubility : The methyl group in 4-methyl-thiazole derivatives () reduces solubility compared to the target compound’s unsubstituted thiazole .

- Metabolic Stability : Trifluoromethoxy and halogenated analogs () resist oxidative metabolism, whereas methoxy groups (target compound) are susceptible to demethylation .

Biological Activity

N-(2-methoxybenzyl)-2-(phenylamino)thiazole-4-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential anticancer and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its cytotoxic effects against various cancer cell lines, antimicrobial efficacy, and structure-activity relationships (SAR).

Synthesis and Structure

The compound is synthesized through a multi-step process involving the thiazole ring, which is known for its diverse biological activities. The introduction of methoxy and phenyl groups enhances its lipophilicity and biological interactions. The general structure can be represented as follows:

Anticancer Activity

Numerous studies have evaluated the anticancer potential of thiazole derivatives, including this compound. The compound has shown promising results against several human cancer cell lines.

- Cytotoxicity : A study demonstrated that derivatives of thiazole exhibited significant cytotoxic effects against breast (T47D), colorectal (Caco-2), and colon cancer (HT-29) cell lines. The presence of a methoxy group at the 2-position was found to enhance activity against Caco-2 cells, while maintaining efficacy against T47D and HT-29 cells with IC50 values below 10 μg/mL .

| Cell Line | IC50 Value (μg/mL) | Activity Level |

|---|---|---|

| T47D | <10 | High |

| Caco-2 | <10 | High |

| HT-29 | <10 | High |

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity.

- Efficacy Against Fungi : It has been reported that thiazole derivatives exhibit significant antifungal activity against strains such as Candida albicans and Aspergillus niger, with MIC values ranging from 0.11 mg/mL to 0.23 mg/mL . This places the compound among potent antifungal agents compared to traditional treatments.

| Microorganism | MIC (mg/mL) | Comparison |

|---|---|---|

| Candida albicans | 3.92–4.01 | Lower than fluconazole |

| Aspergillus niger | 0.11–0.23 | Superior to bifonazole |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

- Substituents : The presence of electron-donating groups like methoxy enhances lipophilicity and improves binding affinity to biological targets.

- Thiazole Ring : The thiazole moiety serves as a pharmacophore, contributing to both anticancer and antimicrobial activities .

- Hydrophobic Interactions : Larger lipophilic substituents on the aromatic rings improve the overall bioactivity by facilitating better interaction with cellular membranes.

Case Studies

Several case studies have highlighted the effectiveness of thiazole derivatives:

- Case Study 1 : A derivative similar to this compound was tested against a panel of 60 human tumor cell lines by the National Cancer Institute (NCI). Results indicated broad-spectrum activity with IC50 values ranging from 0.124 μM in leukemia cells to 3.81 μM in non-small cell lung cancer .

- Case Study 2 : Another study focused on the selective action of thiazole derivatives against glioblastoma cells, demonstrating low toxicity towards normal cells while effectively inducing apoptosis in cancer cells .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N-(2-methoxybenzyl)-2-(phenylamino)thiazole-4-carboxamide and its analogs?

- Methodology : Synthesis typically involves coupling a thiazole-4-carboxylic acid derivative with a substituted benzylamine. For example, amide bond formation using coupling reagents like EDCI/HOBt under reflux conditions in anhydrous solvents (e.g., DMF or THF). Purification often employs column chromatography or preparative TLC with hexane/ethyl acetate gradients .

- Key Steps :

- Activation of the carboxylic acid using EDCI/HOBt to form an active ester intermediate .

- Reaction with amines (e.g., 2-methoxybenzylamine) under nitrogen to prevent oxidation .

- Characterization via / NMR to confirm regiochemistry and HPLC (>95% purity) for quality control .

Q. How is structural characterization performed for this compound?

- Analytical Techniques :

- NMR Spectroscopy : NMR identifies proton environments (e.g., methoxy groups at δ 3.72–3.80 ppm, aromatic protons at δ 7.14–7.78 ppm). NMR confirms carbonyl carbons (e.g., amide C=O at ~168 ppm) .

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 485.2 for compound 101) .

- HPLC : Quantifies purity (e.g., 98–99% for compounds 29 and 31) .

Q. What in vitro biological assays are commonly used to evaluate its pharmacological activity?

- Anticancer Assays : Cell viability tests (e.g., MTT assay) against tumor lines (e.g., K562 leukemia), with IC values calculated .

- Kinase Inhibition : Src/Abl kinase inhibition assays using ATP-competitive binding studies, with compound 13 (BMS-354825) showing IC < 10 nM .

Advanced Research Questions

Q. How can low yields in thiazole ring formation be addressed during synthesis?

- Optimization Strategies :

- Catalyst Selection : Use of CuI/proline systems for azide-alkyne cycloaddition to improve regioselectivity .

- Reaction Conditions : Adjusting pH (e.g., pH 6.5–7.5 for amide coupling) and temperature (reflux vs. room temperature) to minimize side reactions .

- Purification : Switching from silica gel to reverse-phase HPLC for polar intermediates .

Q. How to resolve contradictions in biological activity data across different studies?

- Troubleshooting :

- Cell Line Variability : Validate activity in multiple cell lines (e.g., solid vs. hematological tumors) to rule out lineage-specific effects .

- Assay Conditions : Standardize ATP concentrations in kinase assays, as higher ATP can reduce apparent inhibitor potency .

- Metabolic Stability : Test compounds in hepatocyte microsomes to identify rapid degradation (e.g., cytochrome P450-mediated metabolism) .

Q. What structural modifications enhance pharmacokinetic properties like solubility and metabolic stability?

- SAR Insights :

- Lipophilicity : Introducing trifluoromethyl groups (e.g., compound 101) increases membrane permeability but may reduce aqueous solubility. Balance via polar substituents (e.g., 4,4-difluorocyclohexyl) .

- Metabolic Blockers : Replace labile methoxy groups with halogen atoms (e.g., Cl or F) to slow oxidative metabolism .

- Prodrug Strategies : Esterify carboxylic acids (e.g., ethyl esters) to improve oral bioavailability .

Data Highlights

- Synthetic Yield Optimization : Compound 69 (6% yield) vs. compound 66 (75% yield) highlights the impact of amine nucleophilicity on coupling efficiency .

- Biological Potency : Compound 13 (BMS-354825) achieved complete tumor regression in xenograft models at 10 mg/kg, linked to its dual Src/Abl inhibition .

- Structural Confirmation : NMR coupling constants (e.g., J = 7.0 Hz for ethyl groups) confirm stereochemistry in chiral intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.